![molecular formula C7H13ClO2 B1582854 2-(2-Chloroethoxy)tetrahydro-2H-pyran CAS No. 5631-96-9](/img/structure/B1582854.png)
2-(2-Chloroethoxy)tetrahydro-2H-pyran
Overview
Description
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound with the empirical formula C7H13ClO2 . It is used as a building block for introducing a protected 2-hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)tetrahydro-2H-pyran consists of a pyran ring with a 2-chloroethoxy substituent . The pyran ring is a six-membered heterocyclic ring, consisting of five carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
2-(2-Chloroethoxy)tetrahydro-2H-pyran has a density of 1.115 g/mL at 20 °C, a boiling point of 80 °C/8 mmHg, and a refractive index of 1.459 . It also has a molecular weight of 164.63 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“2-(2-Chloroethoxy)tetrahydro-2H-pyran” is a valuable building block in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which can lead to the formation of diverse heterocycles that are prevalent in many pharmaceuticals and agrochemicals .
Construction of Natural Product Analogues
Researchers utilize this compound in the construction of analogues of natural products. The 2H-pyran ring is a common motif in many natural products, and the chloroethoxy group can be modified to mimic complex natural structures, aiding in the discovery of new drugs and therapeutic agents .
Material Science Applications
In material science, “2-(2-Chloroethoxy)tetrahydro-2H-pyran” can be used to modify surface properties of materials. By grafting this molecule onto polymers or surfaces, it’s possible to alter hydrophobicity, adhesion, and other characteristics important for material performance .
Bioconjugation Techniques
This compound finds applications in bioconjugation techniques where it is used to attach biomolecules to various substrates. The reactive chloroethoxy group can link to amino groups on proteins or other biomolecules, facilitating the creation of targeted drug delivery systems .
Advanced Polymer Synthesis
“2-(2-Chloroethoxy)tetrahydro-2H-pyran” is instrumental in the synthesis of advanced polymers. It can act as a monomer or a cross-linker, introducing flexibility and specific functionalities into the polymer chains, which is crucial for developing new materials with tailored properties .
Agricultural Chemical Research
In agricultural chemical research, this compound is used to develop new pesticides and herbicides. Its versatility allows for the creation of compounds that can interact with specific biological targets, potentially leading to more effective and environmentally friendly agricultural chemicals .
properties
IUPAC Name |
2-(2-chloroethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVQFPGYDBUGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292031 | |
Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
CAS RN |
5631-96-9 | |
Record name | 5631-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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